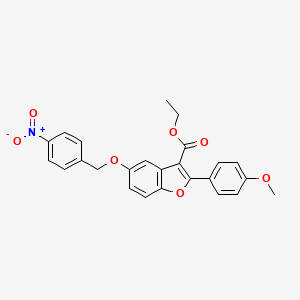

Ethyl 2-(4-methoxyphenyl)-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate

Description

Ethyl 2-(4-methoxyphenyl)-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate is a substituted benzofuran derivative with a complex structure featuring three key functional groups:

- Position 2: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy (-OCH₃) substituent.

- Position 5: A 4-nitrobenzyloxy group, introducing a strong electron-withdrawing nitro (-NO₂) moiety.

- Position 3: An ethyl ester (-COOEt), influencing solubility and metabolic stability.

Properties

Molecular Formula |

C25H21NO7 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C25H21NO7/c1-3-31-25(27)23-21-14-20(32-15-16-4-8-18(9-5-16)26(28)29)12-13-22(21)33-24(23)17-6-10-19(30-2)11-7-17/h4-14H,3,15H2,1-2H3 |

InChI Key |

RLVYZMMRFLQSMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(4-methoxyphenyl)-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a benzofuran core structure with various substituents that enhance its biological activity. The presence of the methoxy and nitro groups is significant, as these functional groups can influence the compound's interaction with biological targets.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Ethyl 2-(4-methoxyphenyl)-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate may exhibit cytotoxic effects against various cancer cell lines. Research indicates that benzofuran compounds can induce apoptosis and inhibit cell proliferation through several pathways:

- Inhibition of Cell Growth : Studies have shown that related benzofuran compounds can significantly inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against ovarian cancer cells (e.g., A2780 cell line) .

- Mechanisms of Action : The anticancer effects are often attributed to the modulation of signaling pathways such as NF-κB, which is crucial for cell survival and proliferation. Some derivatives have shown potent NF-κB inhibitory activity .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Benzofuran derivatives have been reported to possess anti-inflammatory effects:

- Cytokine Inhibition : Ethyl 2-(4-methoxyphenyl)-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are well-documented:

- Broad-Spectrum Activity : Compounds in this class have shown effectiveness against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating a series of benzofuran derivatives found that compound 35 exhibited significant growth inhibition across multiple cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM . This suggests that ethyl 2-(4-methoxyphenyl)-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate may similarly exhibit potent anticancer activity.

- Anti-inflammatory Mechanisms : Research has indicated that benzofurans can modulate inflammatory responses by inhibiting the expression of COX enzymes and pro-inflammatory cytokines, which could be relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

- Antimicrobial Testing : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents against infections .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Compounds with nitrobenzyloxy groups (e.g., ) exhibit higher hydrogen bond acceptor counts (6–7 vs. 5 in non-nitro analogs) and increased XLogP values (~4.2–5.0), indicating greater lipophilicity.

Impact on Solubility and Bioavailability

- In contrast, the hydrazino-2-oxoethoxy substituent in reduces XLogP to 3.1, suggesting improved solubility .

- Bromine or tert-butyl substituents (e.g., ) increase molecular weight and steric bulk, which may hinder diffusion through biological barriers despite enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.